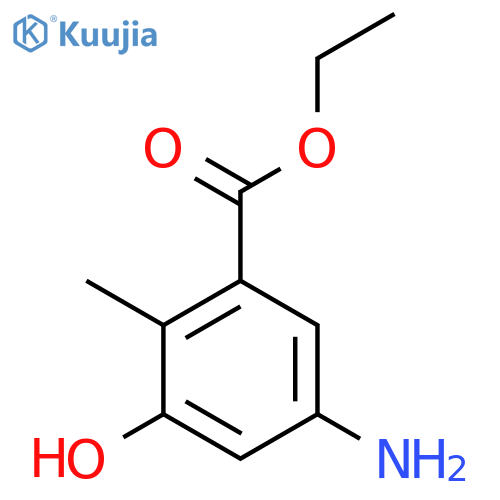

Cas no 2091657-32-6 (Ethyl 5-amino-3-hydroxy-2-methylbenzoate)

Ethyl 5-amino-3-hydroxy-2-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- ethyl 5-amino-3-hydroxy-2-methylbenzoate

- EN300-27725573

- 2091657-32-6

- Ethyl 5-amino-3-hydroxy-2-methylbenzoate

-

- インチ: 1S/C10H13NO3/c1-3-14-10(13)8-4-7(11)5-9(12)6(8)2/h4-5,12H,3,11H2,1-2H3

- InChIKey: YSJUPUVLHGJMBP-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1C=C(C=C(C=1C)O)N)=O

計算された属性

- せいみつぶんしりょう: 195.08954328g/mol

- どういたいしつりょう: 195.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

Ethyl 5-amino-3-hydroxy-2-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27725573-0.05g |

ethyl 5-amino-3-hydroxy-2-methylbenzoate |

2091657-32-6 | 95.0% | 0.05g |

$1285.0 | 2025-03-20 | |

| Enamine | EN300-27725573-5.0g |

ethyl 5-amino-3-hydroxy-2-methylbenzoate |

2091657-32-6 | 95.0% | 5.0g |

$4433.0 | 2025-03-20 | |

| Enamine | EN300-27725573-0.1g |

ethyl 5-amino-3-hydroxy-2-methylbenzoate |

2091657-32-6 | 95.0% | 0.1g |

$1345.0 | 2025-03-20 | |

| Enamine | EN300-27725573-1g |

ethyl 5-amino-3-hydroxy-2-methylbenzoate |

2091657-32-6 | 1g |

$1529.0 | 2023-09-10 | ||

| Enamine | EN300-27725573-10g |

ethyl 5-amino-3-hydroxy-2-methylbenzoate |

2091657-32-6 | 10g |

$6575.0 | 2023-09-10 | ||

| Enamine | EN300-27725573-0.5g |

ethyl 5-amino-3-hydroxy-2-methylbenzoate |

2091657-32-6 | 95.0% | 0.5g |

$1469.0 | 2025-03-20 | |

| Enamine | EN300-27725573-0.25g |

ethyl 5-amino-3-hydroxy-2-methylbenzoate |

2091657-32-6 | 95.0% | 0.25g |

$1407.0 | 2025-03-20 | |

| Enamine | EN300-27725573-2.5g |

ethyl 5-amino-3-hydroxy-2-methylbenzoate |

2091657-32-6 | 95.0% | 2.5g |

$2996.0 | 2025-03-20 | |

| Enamine | EN300-27725573-10.0g |

ethyl 5-amino-3-hydroxy-2-methylbenzoate |

2091657-32-6 | 95.0% | 10.0g |

$6575.0 | 2025-03-20 | |

| Enamine | EN300-27725573-5g |

ethyl 5-amino-3-hydroxy-2-methylbenzoate |

2091657-32-6 | 5g |

$4433.0 | 2023-09-10 |

Ethyl 5-amino-3-hydroxy-2-methylbenzoate 関連文献

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

Ethyl 5-amino-3-hydroxy-2-methylbenzoateに関する追加情報

Ethyl 5-amino-3-hydroxy-2-methylbenzoate (CAS No. 2091657-32-6): A Comprehensive Overview

Ethyl 5-amino-3-hydroxy-2-methylbenzoate, identified by its CAS number 2091657-32-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its benzoate backbone with substituents at the 5-amino and 3-hydroxy positions, has garnered attention due to its potential applications in drug discovery and molecular biology research. The structural features of this compound make it a versatile scaffold for developing novel therapeutic agents, particularly in the context of addressing complex biological pathways.

The benzoate moiety is a well-known pharmacophore in medicinal chemistry, contributing to the lipophilicity and metabolic stability of bioactive molecules. In the case of Ethyl 5-amino-3-hydroxy-2-methylbenzoate, the presence of both amino and hydroxyl functional groups introduces additional reactivity, enabling various chemical modifications that can fine-tune its biological activity. These modifications are crucial for optimizing drug-like properties such as solubility, bioavailability, and target specificity.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of understanding the three-dimensional structure-activity relationships (SAR) of compounds like Ethyl 5-amino-3-hydroxy-2-methylbenzoate. By leveraging these computational tools, researchers can predict how different substituents will influence the compound's interactions with biological targets. This approach has been instrumental in identifying promising candidates for further experimental validation.

In the realm of drug discovery, Ethyl 5-amino-3-hydroxy-2-methylbenzoate has shown potential as a precursor for synthesizing derivatives with enhanced pharmacological properties. For instance, studies have demonstrated its utility in generating compounds with anti-inflammatory and antimicrobial activities. The amino group, in particular, serves as a site for further functionalization, allowing the attachment of pharmacophoric elements that can modulate receptor binding affinity and selectivity.

The hydroxyl group at the 3-position adds another layer of complexity to the compound's behavior. Hydroxylated aromatic compounds are known to exhibit diverse biological effects, ranging from antioxidant properties to modulation of enzyme activity. Ethyl 5-amino-3-hydroxy-2-methylbenzoate can be modified to explore these effects, making it a valuable tool in developing targeted therapies for various diseases.

One of the most exciting applications of Ethyl 5-amino-3-hydroxy-2-methylbenzoate is in the field of kinase inhibition. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By designing derivatives of this compound that can selectively inhibit specific kinases, researchers aim to develop treatments that can precisely target disease-causing pathways without affecting normal cellular processes.

The synthesis of Ethyl 5-amino-3-hydroxy-2-methylbenzoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies, such as catalytic asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve regioselective functionalization of the benzoate core. These techniques not only improve efficiency but also minimize waste, aligning with the growing emphasis on green chemistry principles.

From a regulatory perspective, Ethyl 5-amino-3-hydroxy-2-methylbenzoate is subject to standard guidelines for pharmaceutical intermediates. Its handling and use must comply with Good Manufacturing Practices (GMP) to ensure safety and efficacy in downstream applications. Researchers must also consider patent considerations when developing new derivatives based on this compound, as intellectual property rights can significantly impact drug development timelines and commercialization strategies.

The role of Ethyl 5-amino-3-hydroxy-2-methylbenzoate extends beyond academic research; it also holds promise for industrial applications. Pharmaceutical companies are increasingly interested in exploring novel scaffolds like this one for developing next-generation therapeutics. The ability to modify its structure allows for the creation of libraries of compounds that can be screened using high-throughput techniques to identify lead candidates for further development.

In conclusion, Ethyl 5-amino-3-hydroxy-2-methylbenzoate (CAS No. 2091657-32-6) is a compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a versatile scaffold for designing molecules with tailored biological activities. As research continues to uncover new applications for this compound, it is likely to remain a key player in advancing therapeutic strategies across multiple disease areas.

2091657-32-6 (Ethyl 5-amino-3-hydroxy-2-methylbenzoate) 関連製品

- 2229612-00-2(3-2-fluoro-5-(trifluoromethyl)phenyl-1-methyl-1H-pyrazole-5-carboxylic acid)

- 894003-20-4(2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide)

- 2098110-76-8(1,2-diazaspiro2.4hept-1-ene-5-carboxylic acid)

- 2877657-23-1(2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine)

- 2229568-19-6(2-methyl-4-(1,2-oxazol-3-yl)butanoic acid)

- 1805100-95-1(2,5-Bis(trifluoromethyl)-3-bromobenzaldehyde)

- 1806851-72-8(Ethyl 5-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-carboxylate)

- 70067-70-8(3-(naphthalen-1-yl)propanenitrile)

- 1515424-40-4(1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene)

- 882429-52-9(5-Hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-6-carboxaldehyde)